N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283286
InChI: InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18)
SMILES:
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

CAS No.:

Cat. No.: VC16283286

Molecular Formula: C14H19N3O4

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide -

Specification

Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Standard InChI InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18)
Standard InChI Key YKAOBKHQHMTUNS-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)OC

Introduction

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound classified as an acetamide. It features a unique combination of a 3,5-dimethoxyphenyl group and a 3-oxopiperazin-2-yl moiety, contributing to its potential biological activity and making it a subject of interest in medicinal chemistry.

Synthesis and Industrial Production

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves several key steps. Industrial methods optimize these reactions to enhance yield and purity by employing catalysts and specific solvents.

Biological Activity and Potential Therapeutic Applications

Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide exhibits significant biological activity, including potential analgesic and anti-inflammatory properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Research and Development

Research into the interactions of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide with biological systems is ongoing. These studies aim to elucidate its binding affinity to various receptors or enzymes, which is crucial for understanding its pharmacological profile and potential therapeutic uses.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide shares structural similarities with several other compounds but is distinguished by its specific combination of functional groups. For example:

Compound NameMolecular FormulaKey Features
N-(4-methoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamideSimilar piperazine structure but different substituents
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamideVariation in piperazine ring substituents
1-(3,5-dimethoxyphenyl)-piperazineLacks acetamide functionality

The uniqueness of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide lies in its methoxy substitution pattern, which enhances its lipophilicity and potential interactions within biological systems.

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